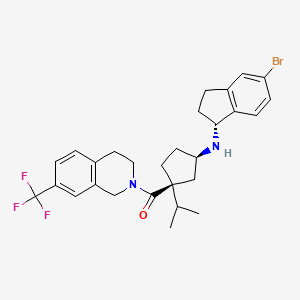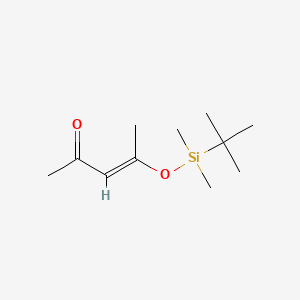
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one is an organic compound with the molecular formula C11H22O2Si. It is a silyl enol ether, which is a type of compound where a silicon atom is bonded to an oxygen atom that is part of an enol ether group. This compound is often used in organic synthesis due to its reactivity and ability to act as a protecting group for ketones and aldehydes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one typically involves the reaction of pent-3-en-2-one with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product purity and yield .
化学反応の分析
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like hydrochloric acid (HCl) or hydrofluoric acid (HF) can be used to remove the silyl group.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces the corresponding hydrocarbon or other substituted products.
科学的研究の応用
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one is widely used in scientific research due to its versatility:
作用機序
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one primarily involves its role as a protecting group. The tert-butyldimethylsilyl (TBS) group protects the carbonyl functionality of ketones and aldehydes from unwanted reactions during synthetic procedures. The TBS group can be selectively removed under mild acidic or basic conditions, revealing the original carbonyl compound for further reactions .
類似化合物との比較
Similar Compounds
4-tert-Butyldimethylsiloxy-3-penten-2-one: Similar in structure but may have different reactivity and stability.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another silyl enol ether with different applications and reactivity.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it an excellent protecting group for ketones and aldehydes, allowing for selective reactions in complex synthetic pathways .
特性
CAS番号 |
69404-97-3 |
|---|---|
分子式 |
C11H22O2Si |
分子量 |
214.38 g/mol |
IUPAC名 |
(Z)-4-[tert-butyl(dimethyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C11H22O2Si/c1-9(12)8-10(2)13-14(6,7)11(3,4)5/h8H,1-7H3/b10-8- |
InChIキー |
ZRVOCNOYAJIAAP-NTMALXAHSA-N |
SMILES |
CC(=CC(=O)C)O[Si](C)(C)C(C)(C)C |
異性体SMILES |
C/C(=C/C(=O)C)/O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(=CC(=O)C)O[Si](C)(C)C(C)(C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


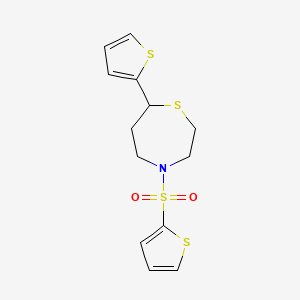
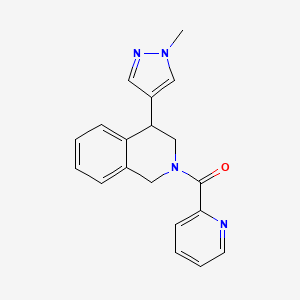
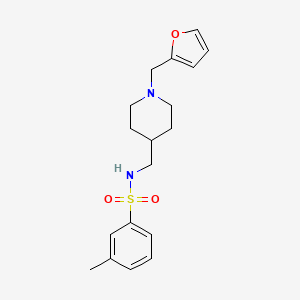
![2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646481.png)
![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)
![(NZ)-N-[anilino(phenyl)methylidene]-4-(2-hydroxyethyl)piperazine-1-carbothioamide](/img/structure/B2646483.png)

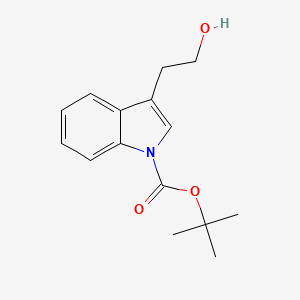
![2-({4-[(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}amino)benzoic acid](/img/structure/B2646490.png)

![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)
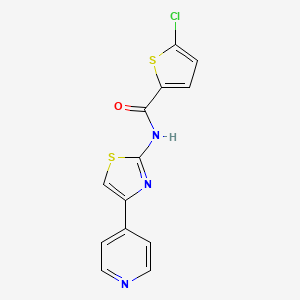
![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)
